(2-(Dimethylamino)pyridin-4-yl)boronic acid
Description
Properties
IUPAC Name |
[2-(dimethylamino)pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c1-10(2)7-5-6(8(11)12)3-4-9-7/h3-5,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJBHXVBUABNEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethylamino)pyridin-4-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-(Dimethylamino)pyridine.
Borylation: The key step involves the introduction of the boronic acid group. This can be achieved through a palladium-catalyzed borylation reaction. The reaction conditions often include
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-(Dimethylamino)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, phosphine ligand, base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), temperature (80-100°C).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or other substituted aromatic compounds.
Oxidation: Boronic esters or borates.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(2-(Dimethylamino)pyridin-4-yl)boronic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and as a tool in chemical biology.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-(Dimethylamino)pyridin-4-yl)boronic acid in chemical reactions involves the following steps:
Activation: The boronic acid group is activated by the catalyst, typically palladium, in the presence of a base.
Transmetalation: The activated boronic acid transfers its organic group to the palladium catalyst.
Reductive Elimination: The organic group is coupled with another organic group on the palladium catalyst, forming the final product and regenerating the catalyst.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridinyl Boronic Acids
Enzyme Inhibition
- HDAC Inhibition: Phenolic boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibit histone deacetylases (HDACs) at lower concentrations (1 µM) than trichostatin A (1.5 µM), suggesting boronic acids as potent epigenetic modulators .
- PKM2 Activation: Boronic acid derivatives with dimethylamino-thiazole moieties (e.g., compound 6c in ) activate pyruvate kinase M2 (PKM2) at 80 nM, selectively killing cancer cells .
Tubulin Polymerization Inhibition
- Boronic acid-containing cis-stilbenes (e.g., 13c ) inhibit tubulin polymerization (IC₅₀ = 21–22 µM) and induce apoptosis in Jurkat cells at >10⁻⁸ M, outperforming carboxylic acid analogs .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
(2-(Dimethylamino)pyridin-4-yl)boronic acid, with the chemical formula CHBNO, is a compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Chemical Name : this compound
- CAS Number : 1207749-70-9
- Molecular Structure :
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
Target of Action
Research indicates that similar compounds exhibit neuroprotective and anti-inflammatory properties. This compound may interact with key signaling pathways involved in neuroprotection.
Mode of Action
The mode of action involves the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated human microglia cells. This suggests a potential role in modulating inflammatory responses in neurodegenerative diseases.
Biochemical Pathways
Studies have shown that related compounds can reduce the expression of endoplasmic reticulum chaperones and apoptosis markers like cleaved caspase-3 in human neuronal cells, indicating a protective effect against cellular stress and apoptosis.
Anti-inflammatory Activity
A study highlighted the anti-inflammatory effects of pyridinylboronic acids, noting their ability to inhibit LPS-induced inflammation in microglial cells. This was evidenced by reduced levels of TNF-α and IL-6 production.
Neuroprotective Effects
In vitro experiments demonstrated that this compound could protect neuronal cells from oxidative stress, potentially through the modulation of reactive oxygen species (ROS) levels .
Case Study 1: Neuroprotection in Cellular Models
In a cellular model of neuroinflammation, treatment with this compound resulted in a significant decrease in cell death and inflammatory marker expression. The study measured cell viability using MTT assays and observed a reduction in apoptotic markers after treatment with the compound .
Case Study 2: In Vivo Efficacy
In an animal model of neurodegeneration, administration of this compound showed promising results in reducing neuroinflammatory markers and improving cognitive function. Behavioral tests indicated enhanced memory performance compared to control groups .
Data Tables
Q & A
Q. Table 1: Substituent Effects on Suzuki-Miyaura Coupling Efficiency
| Substituent | Electronic Effect | Relative Rate (vs. H) | Preferred Catalyst |
|---|---|---|---|
| –N(CH₃)₂ (this compound) | Strong donating | 2.5× | Pd(OAc)₂/XPhos |
| –CF₃ () | Withdrawing | 0.7× | PdCl₂(dppf) |
| –OCH₃ () | Moderate donating | 1.8× | Pd(PPh₃)₄ |
Q. Table 2: Common Side Reactions and Mitigation
| Side Reaction | Conditions Promoting It | Mitigation Strategy |
|---|---|---|
| Protodeboronation | Acidic pH, H₂O | Anhydrous solvents, buffered pH 7–8 |
| Pd Catalyst Poisoning | Excess –N(CH₃)₂ | Use SPhos ligand, reduce catalyst loading |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
